molecular formula C17H24O2 B12593234 1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one CAS No. 648857-98-1

1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B12593234
CAS No.: 648857-98-1
M. Wt: 260.4 g/mol
InChI Key: YQBASDQQPYVSDI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenyl group, and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-methoxybenzaldehyde, followed by the addition of methylpropanone. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed for several hours, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of cyclohexyl-4-methoxybenzoic acid or cyclohexyl-4-methoxybenzophenone.

    Reduction: Formation of cyclohexyl-4-methoxyphenylpropanol or cyclohexyl-4-methoxypropane.

    Substitution: Formation of cyclohexyl-4-hydroxyphenylpropanone or cyclohexyl-4-aminophenylpropanone.

Scientific Research Applications

1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:

    1-Cyclohexyl-3-(4-methoxyphenyl)-2-propyn-1-ol: Similar structure but with a propyn-1-ol moiety instead of a methylpropanone.

    1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea:

    1-Cyclohexyl-3-(4-methoxyphenyl)urea: Lacks the methylpropanone moiety, resulting in different reactivity and applications.

These comparisons illustrate the structural diversity and potential functional differences among related compounds.

Properties

CAS No.

648857-98-1

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1-cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C17H24O2/c1-13(17(18)15-6-4-3-5-7-15)12-14-8-10-16(19-2)11-9-14/h8-11,13,15H,3-7,12H2,1-2H3

InChI Key

YQBASDQQPYVSDI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)C(=O)C2CCCCC2

Origin of Product

United States

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